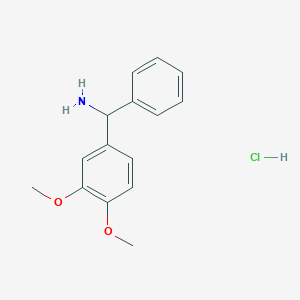
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a phenylmethanamine moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde (veratraldehyde).
Step 1: Conversion of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid through a Knoevenagel condensation reaction.
Step 2: Reduction of 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid.
Step 3: Conversion of 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide.
Step 4: Reduction of 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylmethanamine derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenylmethanamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group at the 5 position.
Dopamine (3,4-Dihydroxyphenethylamine): A major neurotransmitter with hydroxy groups instead of methoxy groups at the 3 and 4 positions
Uniqueness
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and its ability to act as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H18ClNO2 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H |
Clave InChI |
UKPQPSIHDXRWQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


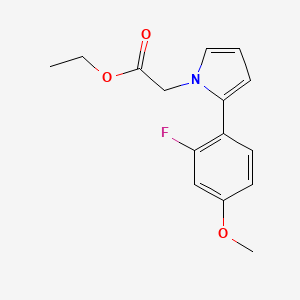
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
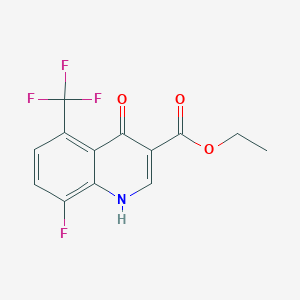

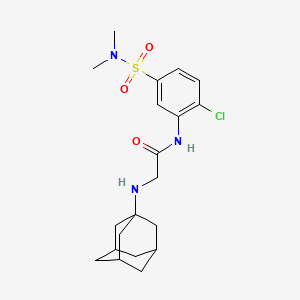
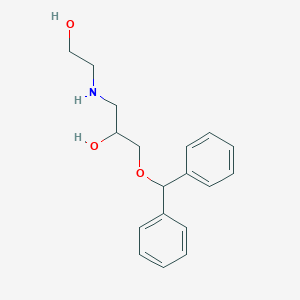
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
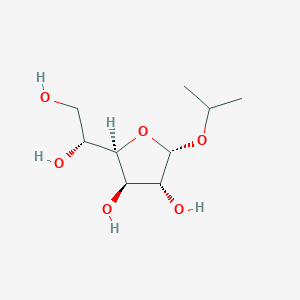
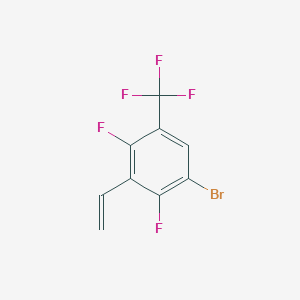

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
